1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is a heterocyclic compound that features a benzimidazole core with a triazenyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of o-phenylenediamine with appropriate triazenylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the triazenyl group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents.
Uniqueness: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yldiazenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N5/c1-14(2)13-12-7-3-4-8-9(5-7)11-6-10-8/h3-6H,1-2H3,(H,10,11) |
InChI Key |
JIWVDIFFDXRHMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC2=C(C=C1)N=CN2 |
solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.